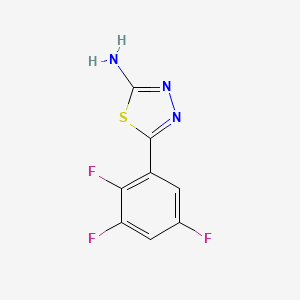![molecular formula C11H11ClN6 B13690776 3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)
3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876539 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876539 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a precursor, which is then subjected to various chemical reactions to obtain the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can affect its reactivity and stability.
Industrial Production Methods
Industrial production of MFCD32876539 involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires the use of specialized equipment and conditions to ensure the purity and consistency of the final product. Common industrial methods include:
Batch Processing: This method involves producing the compound in discrete batches, with each batch undergoing the same series of reactions and purification steps.
Continuous Processing: This method involves a continuous flow of reactants and products through the reaction system, allowing for the constant production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32876539 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often resulting in the formation of a new compound.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32876539 include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide, which are used to facilitate oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride, which are used to facilitate reduction reactions.
Catalysts: Such as palladium on carbon and platinum, which are used to increase the rate of reactions without being consumed in the process.
Major Products Formed
The major products formed from the reactions of MFCD32876539 depend on the specific reaction conditions and reagents used. Common products include:
Oxidized Derivatives: Compounds that have undergone oxidation, resulting in the addition of oxygen or the removal of hydrogen.
Reduced Derivatives: Compounds that have undergone reduction, resulting in the addition of hydrogen or the removal of oxygen.
Substituted Derivatives: Compounds that have undergone substitution, resulting in the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
MFCD32876539 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology: It is used in the study of biological processes and pathways, particularly those involving oxidation and reduction reactions.
Medicine: It is used in the development of new drugs and therapies, particularly those targeting oxidative stress and related conditions.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of MFCD32876539 involves its ability to participate in various chemical reactions, particularly oxidation and reduction reactions. These reactions are facilitated by the compound’s unique structure, which allows it to interact with various molecular targets and pathways. The specific molecular targets and pathways involved depend on the specific application and conditions.
Comparación Con Compuestos Similares
MFCD32876539 is unique in its structure and reactivity, which distinguishes it from other similar compounds. Some similar compounds include:
MFCD32876540: A compound with a similar structure but different reactivity and applications.
MFCD32876541: A compound with a similar structure but different stability and reactivity.
MFCD32876542: A compound with a similar structure but different chemical and physical properties.
Propiedades
Fórmula molecular |
C11H11ClN6 |
|---|---|
Peso molecular |
262.70 g/mol |
Nombre IUPAC |
5-[3-(1,2,4-triazol-1-yl)phenyl]-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H10N6.ClH/c12-11-5-10(15-16-11)8-2-1-3-9(4-8)17-7-13-6-14-17;/h1-7H,(H3,12,15,16);1H |
Clave InChI |
IHJARGPHJRBVKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=NC=N2)C3=CC(=NN3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



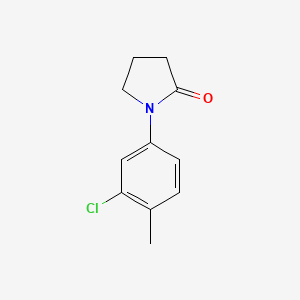

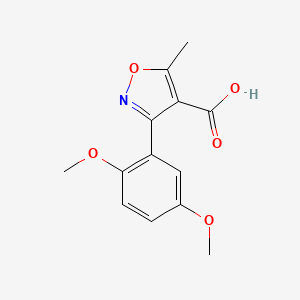

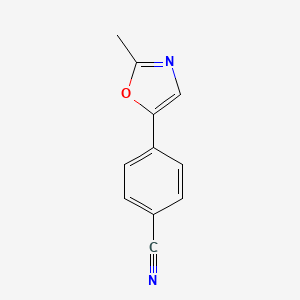

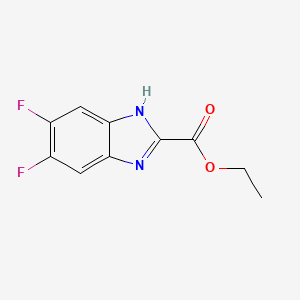
![2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)
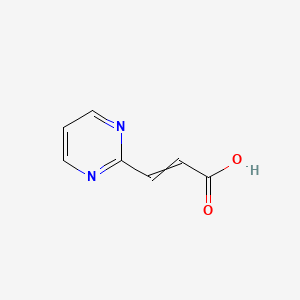


![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)
